molecular formula C10H12N2O4 B8345587 2-Methyl-2-(6-nitropyridin-3-yl)-propionic acid methyl ester

2-Methyl-2-(6-nitropyridin-3-yl)-propionic acid methyl ester

Cat. No. B8345587
M. Wt: 224.21 g/mol
InChI Key: YSYYVRUNDNJCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(6-nitropyridin-3-yl)-propionic acid methyl ester is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-(6-nitropyridin-3-yl)-propionic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(6-nitropyridin-3-yl)-propionic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methyl-2-(6-nitropyridin-3-yl)-propionic acid methyl ester

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 2-methyl-2-(6-nitropyridin-3-yl)propanoate

InChI

InChI=1S/C10H12N2O4/c1-10(2,9(13)16-3)7-4-5-8(11-6-7)12(14)15/h4-6H,1-3H3

InChI Key

YSYYVRUNDNJCTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-nitro-pyridine (7.0 g, 35 mmol), (1-methoxy-2-methyl-propenyloxy)-trimethyl-silane (12.0 g, 69 mmol), bis(dibenzylideneacetone)palladium (1.0 g, 1.75 mmol), and zinc fluoride (1.8 g, 17.5 mmol) were added to a round bottom flask and purged with nitrogen. Tri-tert-butylphosphine (3.5 ml of a 1.0 M solution in toluene) and 140 ml of DMF were added by syringe. The reaction mixture was heated at 80 degrees centigrade overnight. The reaction was diluted with ethyl acetate, water was added, and the layers were separated. The organic layer was washed with water and brine, dried and concentrated. The crude product was purified by flash chromatography using a gradient of 0% to 15% ethyl acetate in hexanes to yield 1.88 g (24%) of 2-methyl-2-(6-nitropyridin-3-yl)-propionic acid methyl ester.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.